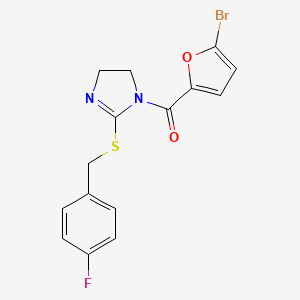

(5-bromofuran-2-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (5-bromofuran-2-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic organic molecule featuring a bromofuran moiety linked via a methanone bridge to a dihydroimidazole ring substituted with a 4-fluorobenzylthio group. Its molecular formula is C₁₅H₁₂BrFN₂O₂S, with an average molecular mass of 383.235 g/mol and a monoisotopic mass of 381.978689 g/mol. The bromofuran unit contributes to aromatic interactions, while the 4-fluorobenzylthio group introduces steric and electronic effects that influence reactivity and binding properties. This compound is structurally related to imidazole-based derivatives, which are often explored for their biological activity, such as interactions with RNA-binding proteins (e.g., pos-1) or zinc finger proteins (e.g., mex-5).

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFN2O2S/c16-13-6-5-12(21-13)14(20)19-8-7-18-15(19)22-9-10-1-3-11(17)4-2-10/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUSPMDTSBEHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-bromofuran-2-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C15H12BrFN2O2S, and it has garnered interest in medicinal chemistry due to its unique functional groups, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H12BrFN2O2S |

| Molecular Weight | 383.24 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | (5-bromofuran-2-yl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

The presence of bromine, fluorine, and sulfur in its structure indicates potential interactions with biological targets, possibly influencing its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound suggests several promising avenues:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the furan ring and thioether groups has been associated with enhanced antibacterial activity against various strains. This suggests that this compound may also possess similar properties.

2. Anti-inflammatory Effects

Research into related compounds has shown that imidazole derivatives can exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The imidazole ring in this compound may play a crucial role in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

3. Anticancer Potential

Compounds containing furan and imidazole moieties have been studied for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways such as cell cycle arrest. Investigating this compound's efficacy against specific cancer cell lines could provide insights into its therapeutic potential.

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of thioether-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thioether moiety significantly influenced antibacterial potency, suggesting that similar modifications in this compound could enhance its antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on imidazole derivatives and their ability to inhibit NF-kB signaling pathways in macrophages. The findings revealed that these compounds reduced the expression of inflammatory markers. This suggests that this compound could similarly modulate inflammatory responses.

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activities of compounds similar to this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Enhanced activity against E. coli and S. aureus |

| Anti-inflammatory | Inhibition of TNF-alpha production in vitro |

| Anticancer Potential | Induction of apoptosis in breast cancer cell lines |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism in Fluorobenzyl Substituents

The position of the fluorine atom on the benzylthio group significantly impacts physicochemical properties. Key analogs include:

Key Observations :

Substituent Variations in Core Moieties

Bromofuran vs. Bromophenyl Derivatives

The compound 3.1.4.8.2-[2-(4-Bromo-phényl)-2-oxo-éthylsulfanyl]-3-(4-fluoro-benzyl)-5-(4-méthoxy-benzylidène)-3,5-dihydro-imidazol-4-one (4h) differs in its aromatic system:

- Bromophenyl vs. Bromofuran : The bromophenyl group increases hydrophobicity, while the bromofuran in the target compound offers a smaller, more polarized aromatic ring.

Thioether Linkage Comparisons

Quaternary ammonium compounds like BAC-C12 (from ) utilize cationic head groups for surfactant properties, whereas the target compound’s neutral thioether linkage prioritizes hydrophobic and π-π interactions.

Methodological Considerations in Comparative Studies

Structural Validation Techniques

- Crystallography : Tools like SHELXL (used for small-molecule refinement) and ORTEP-III (for graphical representation) ensure accurate structural determination, critical for validating substituent positions.

- Spectroscopic Methods : Techniques such as spectrofluorometry and tensiometry (as applied to BAC-C12) could be adapted to compare aggregation behaviors or critical micelle concentrations (CMCs) in analogs with flexible alkyl chains.

Computational Similarity Assessment

- Fingerprint-Based Methods : Tanimoto coefficients or pharmacophore models assess structural overlap. For example, the target compound and its 3-F/2-F analogs would show high similarity (>80%) due to identical cores.

- 3D Shape Comparison : Tools like ROCS evaluate steric and electronic complementarity, which may highlight differences in fluorine positioning.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (5-bromofuran-2-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can yield optimization be achieved?

- Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 5-bromofuran-2-carboxylic acid derivatives with imidazole intermediates. Key steps include thioether formation using 4-fluorobenzyl mercaptan and cyclization under basic conditions. Optimization strategies include:

- Catalyst selection: Use of coupling agents like EDC/HOBt for amide bond formation .

- Purification: High-performance liquid chromatography (HPLC) or flash chromatography to isolate the final compound with >95% purity .

- Reaction conditions: Temperature-controlled reactions (e.g., 0–25°C) to minimize side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Answer: Characterization relies on:

- Spectroscopy: -NMR and -NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular formula (CHBrFNOS; exact mass: 381.9787) .

- X-ray crystallography: For absolute configuration determination, though limited by crystal growth challenges .

Q. What preliminary biological activities have been reported for this compound?

- Answer: Analogous benzofuran-imidazole hybrids exhibit:

- Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Enzyme inhibition: Moderate activity against COX-2 (IC: 1.2–3.5 µM) due to halogen-π interactions in the active site .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?

- Answer: Contradictions often arise from assay variability or substituent effects. Strategies include:

- Standardized assays: Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Comparative studies: Test the compound alongside analogs (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl derivatives) to isolate substituent effects .

- Computational docking: Identify binding mode differences using tools like AutoDock Vina to correlate activity with molecular interactions .

Q. What experimental design principles are critical for structure-activity relationship (SAR) studies of this compound?

- Answer: Key considerations:

- Variable substituents: Systematically modify bromofuran, fluorobenzyl, or imidazole moieties .

- Control groups: Include parent scaffolds (e.g., unsubstituted benzofuran) to benchmark activity changes.

- Dose-response assays: Use logarithmic concentration ranges (e.g., 0.1–100 µM) to calculate EC/IC values .

- Table 1: Example SAR Data for Analog Modifications

| Substituent Position | Biological Activity (IC, µM) | Key Interaction (Docking) |

|---|---|---|

| 4-Fluorobenzyl thio | 1.8 (COX-2) | Halogen bond with Tyr385 |

| 3-Fluorobenzyl thio | 3.5 (COX-2) | Weak π-π stacking |

Q. How can researchers address challenges in pharmacokinetic profiling, such as poor aqueous solubility?

- Answer: Methodological approaches include:

- Solubility enhancement: Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations (liposomes) .

- Permeability assays: Caco-2 cell monolayers to predict intestinal absorption .

- Metabolic stability: Liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation .

Q. What computational tools are recommended for predicting off-target interactions or toxicity?

- Answer:

- SwissADME: Predicts ADME properties (e.g., BBB permeability, CYP inhibition) .

- ProTox-II: Estimates hepatotoxicity and mutagenicity based on structural alerts .

- Molecular dynamics simulations: GROMACS for assessing target binding stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

- Answer: Potential causes and solutions:

- Bioavailability issues: Measure plasma concentrations via LC-MS/MS to confirm compound exposure .

- Metabolite interference: Identify metabolites using UPLC-QTOF-MS and test their activity .

- Species-specific effects: Compare results across multiple models (e.g., zebrafish, murine) .

Methodological Framework

Q. What theoretical frameworks guide the study of this compound’s environmental fate in ecological risk assessments?

- Answer:

- Fugacity modeling: Predicts distribution in air/water/soil compartments based on logP (2.9) and vapor pressure .

- QSAR models: Correlate structural features with biodegradability (e.g., BIOWIN3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.